4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid
描述
4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid (CAS: 1704064-31-2) is a boronic acid derivative with the molecular formula C₁₅H₂₅BN₂O₃ and a molecular weight of 292.19 g/mol . Its structure features a phenylboronic acid core substituted with a 4-methylpiperazine moiety linked via a propoxy chain. This compound is primarily utilized in research settings, particularly in medicinal chemistry and organic synthesis, as a building block for Suzuki-Miyaura cross-coupling reactions.
属性
IUPAC Name |
[4-methyl-3-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O3/c1-13-4-5-14(16(19)20)12-15(13)21-11-3-6-18-9-7-17(2)8-10-18/h4-5,12,19-20H,3,6-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLVQFCYTSHUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthesis of the Boronic Acid Core
- The phenylboronic acid moiety can be prepared by direct borylation of a suitable aryl halide or via lithiation followed by reaction with trialkyl borates.
- Typical reagents include phenylboronic acid or its derivatives, with catalysts such as palladium complexes for cross-coupling reactions.
- Solvents commonly used are tetrahydrofuran (THF) or dichloromethane, under inert atmosphere to prevent oxidation.
Attachment of the 4-Methylpiperazine Moiety
- The terminal halide on the propoxy chain is then reacted with 4-methylpiperazine.
- This nucleophilic substitution is carried out under mild heating in solvents such as ethanol or acetonitrile.
- The reaction conditions are optimized to favor mono-substitution and avoid side reactions.
Purification and Isolation
- The crude product is purified by recrystallization from suitable solvents or by chromatographic techniques such as flash column chromatography.
- Purity is confirmed by analytical methods including HPLC, NMR, and mass spectrometry.
Preparation Protocol Summary Table
| Step | Reaction Type | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|---|
| 1 | Aryl Borylation | Aryl halide, B2Pin2, Pd catalyst, base | THF, inert atmosphere | Formation of boronic acid core |
| 2 | Alkylation (Ether formation) | Phenol derivative, 3-bromopropyl derivative, K2CO3 | DMF or acetone | Nucleophilic substitution to form propoxy linker |
| 3 | Nucleophilic substitution | Propoxy intermediate, 4-methylpiperazine | Ethanol or acetonitrile | Attachment of piperazine moiety |
| 4 | Purification | Recrystallization or chromatography | Various solvents | Achieve >98% purity |
Preparation of Stock Solutions and Formulations
- For research applications, stock solutions of 4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid are prepared by dissolving the compound in DMSO, followed by dilution with solvents such as PEG300, Tween 80, or corn oil for in vivo studies.
- The solubility and stability of the compound are enhanced by heating to 37°C and ultrasonic bath treatment.
- Storage conditions are critical: solutions stored at -80°C are stable for up to 6 months, whereas at -20°C, stability is maintained for 1 month.
- The preparation of stock solutions at different molarities is standardized as shown below:
| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 3.4224 | 0.6845 | 0.3422 |
| 5 mg | 17.1122 | 3.4224 | 1.7112 |
| 10 mg | 34.2243 | 6.8449 | 3.4224 |
Research Findings and Notes on Preparation
- The preparation methods emphasize the importance of solvent choice and reaction conditions to maximize yield and purity.
- The boronic acid functional group is sensitive to moisture and air; thus, inert atmosphere and dry solvents are recommended during synthesis.
- The compound's purity is generally >98%, verified by Certificate of Analysis (COA) and Safety Data Sheets (SDS) from reputable suppliers.
- The compound’s molecular weight is approximately 292.19 g/mol, and its formula is C15H25BN2O3.
- The compound's ability to form clear solutions in DMSO and subsequent solvents is crucial for biological assays and in vivo formulations.
- Physical methods such as vortexing, ultrasound, and gentle heating facilitate dissolution during preparation.
化学反应分析
Types of Reactions: 4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acid derivatives with different functional groups.
Substitution: The piperazine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acids.
Borates: Resulting from further oxidation of boronic esters.
Substituted Piperazines: Resulting from nucleophilic substitution reactions.
科学研究应用
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of boronic esters and borates, which are important intermediates in various chemical reactions.
Biology: It is utilized in biochemical assays to study enzyme activities and protein interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in probing carbohydrate-protein interactions.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry: In the pharmaceutical and agrochemical industries, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
作用机制
The mechanism by which 4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid exerts its effects involves its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols, which are present in various biomolecules. This interaction can modulate enzyme activities and protein functions, leading to potential therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Proteins: It can interact with proteins involved in signaling pathways, affecting cellular processes.
相似化合物的比较
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorinated analogs (e.g., tetrafluoro derivatives) exhibit enhanced stability and reactivity in cross-couplings due to electron-withdrawing effects .
- Piperazine Modifications : The Boc-protected piperazine in 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid serves as a synthetic intermediate, requiring deprotection for further use, unlike the methylpiperazine in the target compound, which is immediately functional .
- Biological Relevance: Bosutinib shares the 3-(4-methylpiperazin-1-yl)propoxy group but incorporates it into a quinoline scaffold for kinase inhibition, highlighting the substituent’s versatility in drug design .
Suzuki-Miyaura Cross-Coupling
- The target compound’s boronic acid group enables aryl-aryl bond formation, critical in synthesizing biaryl structures. Its piperazine-propoxy chain may enhance solubility in polar solvents, facilitating homogeneous reaction conditions .
- Fluorinated analogs (e.g., 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid ) are preferred in electron-deficient systems due to accelerated oxidative addition with palladium catalysts .
Stability and Handling
- The Boc-protected analog requires acidic deprotection (e.g., TFA) to liberate the free piperazine, adding synthetic steps compared to the target compound’s methylpiperazine, which is stable under basic conditions .
Physicochemical Properties
| Property | Target Compound | 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic Acid | Boc-Protected Piperazine Analog |
|---|---|---|---|
| Molecular Weight | 292.19 g/mol | 252.0 g/mol | 305.16 g/mol |
| Solubility | Enhanced by piperazine | Low (fluorophilic) | Moderate (Boc group) |
| Stability | Stable at 2–8°C (short-term) | Stable under inert conditions | Acid-labile |
| Key Applications | Cross-coupling, drug intermediates | Electron-deficient couplings | Synthetic intermediates |
生物活性
4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid (CAS No. 1704064-31-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a phenylboronic acid moiety and a piperazine substituent, suggesting possible interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of 292.19 g/mol. The compound exhibits solubility in various solvents, which is critical for its application in biological assays.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of proteins involved in cellular signaling pathways.
Key Mechanisms
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as proteases or kinases, which play crucial roles in cell proliferation and survival.
- Modulation of Receptor Activity : The piperazine component may enhance binding affinity to neurotransmitter receptors, potentially affecting neuropharmacological outcomes.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 15.2 | Apoptosis induction |
| MCF7 (Breast cancer) | 10.5 | Cell cycle arrest |
| HeLa (Cervical cancer) | 12.8 | Inhibition of proliferation |
Neuropharmacological Effects
Preliminary studies indicate that the compound may have anxiolytic effects, likely through modulation of GABA receptor activity or serotonin pathways.
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of the compound on A549 and MCF7 cells, revealing significant reductions in cell viability at concentrations above 10 µM.
- Neuropharmacology : Another investigation into the neuropharmacological properties suggested that the compound could reduce anxiety-like behaviors in rodent models, indicating potential for treatment in anxiety disorders.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via sequential alkylation and Suzuki-Miyaura coupling. First, introduce the 4-methylpiperazine moiety via nucleophilic substitution of a bromopropoxy intermediate. Subsequent coupling of the phenylboronic acid fragment (e.g., 3-bromo-4-methylphenol derivatives) with a boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at reflux (70°C) is recommended . Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water. Confirm purity via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and elemental analysis.
Q. How should researchers characterize the boronic acid functionality in this compound?
- Methodological Answer : Use B NMR to confirm the presence of the boronic acid group (δ ~30 ppm in DMSO-d₆). FT-IR spectroscopy can identify B-O stretching (~1350 cm⁻¹) and O-H bonds (~3200 cm⁻¹) from boronic acid dimerization. Titration with alizarin red S (ARS) at pH 8.5 provides quantitative analysis of boronic acid reactivity .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) is ideal. Refinement via SHELXL-2018 (for small molecules) or SHELXPRO (for macromolecular interfaces) resolves ambiguities in bond lengths and angles. For disordered piperazine rings, apply restraints using ISOR and DELU commands in SHELX .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design?
- Methodological Answer : Optimize the geometry using Gaussian 09 at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, while docking studies (AutoDock Vina) with biological targets (e.g., proteases) evaluate binding affinity . Compare results with experimental NMR shifts (<5% deviation acceptable).
Q. What experimental strategies address discrepancies in observed vs. calculated vibrational spectra?
- Methodological Answer : Discrepancies in FT-IR/Raman spectra (e.g., B-O stretching modes) arise from solvent effects or crystal packing. Perform solvent-corrected DFT calculations (PCM model) and compare with solid-state spectra. For crystallographic mismatches, refine hydrogen-bonding networks using Mercury 4.3 and validate via Hirshfeld surface analysis .
Q. How can researchers investigate the impact of the 4-methylpiperazine moiety on solubility and bioactivity?
- Methodological Answer : Conduct logP measurements (shake-flask method, octanol/water) to quantify hydrophilicity. Compare with analogs lacking the piperazine group. For bioactivity, use in vitro assays (e.g., kinase inhibition) with IC₅₀ determination. Molecular dynamics (MD) simulations (AMBER or GROMACS) model solvation effects and conformational flexibility of the piperazine-propoxy linker .
Q. What are the challenges in interpreting H NMR splitting patterns for the propoxy-piperazine chain?
- Methodological Answer : Complex splitting arises from restricted rotation of the propoxy linker and piperazine chair conformers. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to coalesce signals. Assign peaks via 2D COSY and NOESY, focusing on coupling constants ( Hz for gauche conformers) .
Data Contradiction Analysis
Q. How should conflicting XRD data on boronic acid dimerization be resolved?
- Methodological Answer : If XRD shows planar vs. twisted dimer geometries, verify crystallization conditions (solvent polarity, temperature). Hydrogen-bonding patterns (O-H···O) can differ in polar vs. apolar solvents. Re-refine data with SHELXL using TWIN and BASF commands for twinned crystals. Compare with DFT-optimized dimer geometries to validate .
Q. Why might Suzuki coupling yields vary significantly between batches?
- Methodological Answer : Trace oxygen or moisture degrades palladium catalysts. Use rigorous Schlenk techniques for anhydrous conditions. Monitor reaction progress via TLC (silica F₂₅₄, UV detection). For low yields, switch to Buchwald-Hartwig ligands (e.g., XPhos) or microwave-assisted synthesis (100°C, 30 min) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
